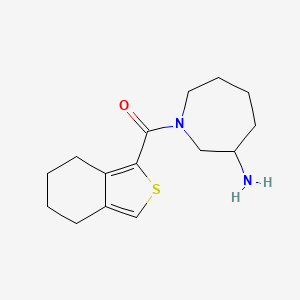
2-(3,4-dimethoxyphenyl)-N-(2-methoxy-5-nitrophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-dimethoxyphenyl)-N-(2-methoxy-5-nitrophenyl)acetamide is an organic compound that belongs to the class of acetamides. This compound is characterized by the presence of methoxy and nitro functional groups attached to a phenyl ring, which is further connected to an acetamide moiety. The unique structural features of this compound make it of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-(2-methoxy-5-nitrophenyl)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:
Nitration: The starting material, 2-methoxyphenylamine, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position of the phenyl ring.
Acetylation: The nitrated product is then acetylated using acetic anhydride in the presence of a base such as pyridine to form the acetamide derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
化学反应分析
Types of Reactions
2-(3,4-dimethoxyphenyl)-N-(2-methoxy-5-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Sodium hydride (NaH) or sodium methoxide (NaOMe) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.
Reduction: Formation of 2-(3,4-dimethoxyphenyl)-N-(2-methoxy-5-aminophenyl)acetamide.
Substitution: Formation of derivatives with various functional groups replacing the methoxy groups.
科学研究应用
2-(3,4-dimethoxyphenyl)-N-(2-methoxy-5-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(2-methoxy-5-nitrophenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of methoxy and nitro groups can influence its binding affinity and specificity towards these targets. The compound may also participate in redox reactions, affecting cellular pathways and processes.
相似化合物的比较
Similar Compounds
2-(3,4-dimethoxyphenyl)-N-phenylacetamide: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
2-(3,4-dimethoxyphenyl)-N-(2-hydroxy-5-nitrophenyl)acetamide: Contains a hydroxyl group instead of a methoxy group, potentially altering its solubility and interaction with molecular targets.
2-(3,4-dimethoxyphenyl)-N-(2-methoxy-4-nitrophenyl)acetamide: The position of the nitro group is different, which can affect its chemical and biological properties.
Uniqueness
2-(3,4-dimethoxyphenyl)-N-(2-methoxy-5-nitrophenyl)acetamide is unique due to the specific arrangement of methoxy and nitro groups on the phenyl rings. This structural configuration can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.
属性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(2-methoxy-5-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6/c1-23-14-7-5-12(19(21)22)10-13(14)18-17(20)9-11-4-6-15(24-2)16(8-11)25-3/h4-8,10H,9H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHKUDXHSJXAEKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(8-ethyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B5552839.png)

![2-hydroxy-N'-[(E)-pyridin-4-ylmethylidene]benzohydrazide](/img/structure/B5552860.png)
![6-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5552861.png)

![8-[(8-fluoro-2-quinolinyl)carbonyl]-1,3-dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B5552886.png)



![N-(3-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5552902.png)
![N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5552903.png)

![N,N-dimethyl-1-(4-methyl-5-{1-[4-(1H-tetrazol-1-yl)butanoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5552915.png)
![2-amino-N-[3-(3,4-dihydroquinolin-1(2H)-yl)propyl]-3-ethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5552921.png)
